

# Unraveling TIM-063: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557

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This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of the compound **TIM-063** (2-hydroxy-3-nitro-7H-benzo[de]benzo[1,2-imidazo[2,1-a]isoquinolin-7-one). Initially developed as an inhibitor for Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK), subsequent research has revealed its utility as a molecular probe, leading to the identification of novel therapeutic targets. This document details the experimental methodologies, quantitative data, and biological pathways associated with **TIM-063** and its derivatives.

## Discovery of TIM-063 as a Kinase Inhibitor

**TIM-063** was originally synthesized as a derivative of STO-609, a known inhibitor of Ca<sup>2+</sup>/calmodulin-dependent protein kinase kinase (CaMKK).[3] The aim was to develop novel molecular probes to analyze CaMKK-mediated cellular responses.[3] **TIM-063** emerged as a potent, ATP-competitive inhibitor with cell permeability, capable of suppressing CaMKK activity within cells.[3][4]

A significant breakthrough in understanding the broader utility of **TIM-063** came from a chemical proteomics approach utilizing Kinobeads technology.[4] In this methodology, **TIM-063** was immobilized on sepharose beads to capture its interacting protein kinases from cellular extracts. This led to the identification of AP2-associated protein kinase 1 (AAK1) as a principal "off-target" kinase for **TIM-063**. [4] This discovery highlighted the potential for repurposing

existing kinase inhibitors to identify and validate new therapeutic targets for conditions such as neurological disorders and viral infections, where AAK1 is implicated.[\[4\]](#)

## Synthesis of TIM-063

The synthesis of **TIM-063** proceeds from 1,8-naphthalic anhydride. The detailed protocol for the synthesis of **TIM-063** and its analogs has been described in the scientific literature.[\[4\]](#)

### Experimental Protocol: Synthesis of **TIM-063** Analogs

The synthesis of **TIM-063** and its derivatives involves the cyclization of the corresponding 1,8-naphthalenedicarboxylic anhydrides with substituted 1,2-phenylenediamines. For instance, TIM-062 and TIM-064 were prepared using a procedure similar to that of **TIM-063**.[\[4\]](#) Further modifications, such as the reduction of the nitro group or acylation of the hydroxy group, were performed on **TIM-063** and TIM-064 to generate a library of analogs (e.g., TIM-065–072).[\[4\]](#) Other derivatives, such as TIM-088–106, were synthesized by reacting various 4-substituted 1,2-phenylenediamines with the appropriate 1,8-naphthalenedicarboxylic anhydrides.[\[4\]](#)

## Quantitative Biological Data

The inhibitory activity of **TIM-063** and its key derivative, TIM-098a, has been quantified against their primary targets. The data are summarized in the tables below.

| Compound        | Target Kinase | IC50 (μM) | Ki (μM)                                | Notes                          |
|-----------------|---------------|-----------|--|--------------------------------|
| TIM-063         | CaMKKα        | 0.63      | 0.35                                   | ATP-competitive inhibitor.[3]  |
| CaMKKβ          | 0.96          | 0.2       | ATP-competitive inhibitor.[3]          |                                |
| AAK1            | 8.51          | -         | Moderately active.[4]                  |                                |
| TIM-098a        | AAK1          | 0.24      | -                                      | More potent AAK1 inhibitor.[4] |
| AAK1 (in cells) | 0.87          | -         | Cell-permeable and active in situ. [4] |                                |

Table 1: Inhibitory constants for **TIM-063** and its derivative TIM-098a against target kinases.

## Key Experimental Protocols

The discovery and characterization of **TIM-063** and its targets relied on specialized experimental techniques, which are detailed below.

### Kinobeads-Based Screening for Target Identification

This chemical proteomics approach was instrumental in identifying AAK1 as a target of **TIM-063**.

Protocol:

- Immobilization: A derivative of **TIM-063**, TIM-127, which includes a linker, is covalently coupled to sepharose beads to create "**TIM-063**-Kinobeads".[4]
- Protein Extraction: Mouse cerebrum extracts are prepared to provide a source of native protein kinases.[4]

- Affinity Capture: The cell extracts are incubated with the **TIM-063**-Kinobeads, allowing **TIM-063** to bind to its target kinases.[\[4\]](#)
- Washing: The beads are extensively washed to remove non-specifically bound proteins.[\[4\]](#)
- Elution: Specifically bound kinases are eluted from the beads by adding a high concentration of free **TIM-063** (100  $\mu$ M).[\[4\]](#)
- Identification: The eluted proteins are identified using mass spectrometry.[\[4\]](#)

## In Vitro Kinase Inhibition Assay

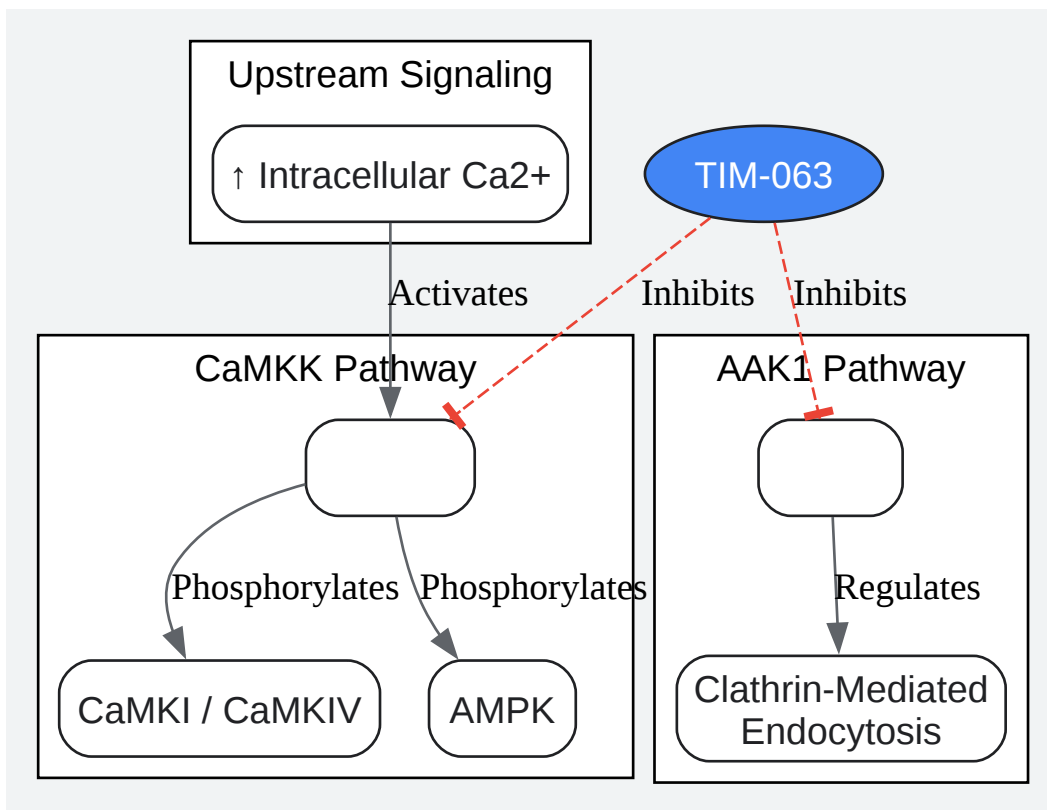
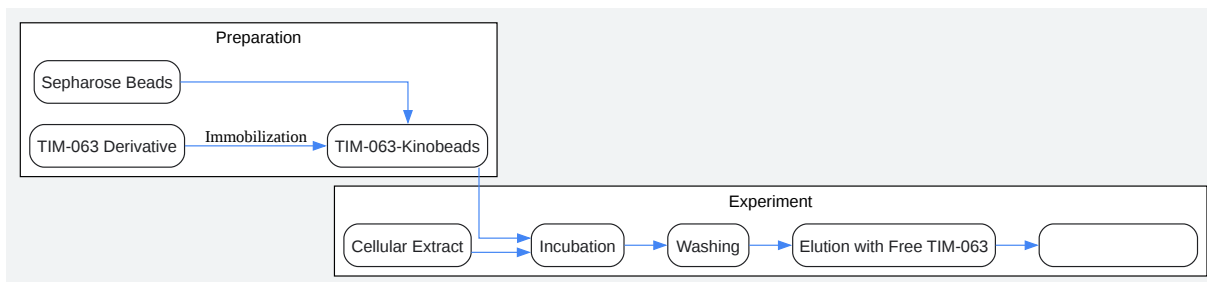
This assay was used to determine the IC<sub>50</sub> values of **TIM-063** and its derivatives.

Protocol:

- Reaction Setup: The kinase reaction is performed in a buffer containing the purified catalytic domain of the target kinase (e.g., His-tagged AAK1).
- Inhibitor Addition: Various concentrations of the test compound (e.g., **TIM-063** or its derivatives) are added to the reaction mixture.
- Initiation: The kinase reaction is initiated by the addition of [ $\gamma$ -<sup>32</sup>P]ATP (100  $\mu$ M).[\[4\]](#)
- Incubation: The reaction is allowed to proceed at 30°C for 20 minutes.[\[4\]](#)
- Quantification: The incorporation of <sup>32</sup>P into a substrate is measured to determine the kinase activity.
- Data Analysis: The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the absence of the inhibitor, and the IC<sub>50</sub> value is calculated.[\[4\]](#)

## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and biological context of **TIM-063**.



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